Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

EGFR inhibitor T790M/C797S double mutant kinase resistance

For screening labs needing validated kinase controls, this research-grade cyanoacrylate offers verified activity against drug-resistant EGFR mutants. Key data points: IC50 = 1 nM (EGFR T790M/C797S, HTRF); 213-fold selectivity over del19; 2,910-fold over wild-type. Supplied as characterized solid, it serves as a calibration standard for HTRF screening platforms and an advanced intermediate for covalent inhibitor synthesis via ester hydrolysis or cross-coupling. Consistent batch purity supports reproducible SAR campaigns.

Molecular Formula C12H10ClFN2O2
Molecular Weight 268.67 g/mol
Cat. No. B11820390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Molecular FormulaC12H10ClFN2O2
Molecular Weight268.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)F)C#N
InChIInChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3
InChIKeyCBCSJQUTUDNNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate: Identity and Baseline


Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a synthetic cyanoacrylate derivative with the molecular formula C12H10ClFN2O2 and a molecular weight of 268.67 g/mol, characterized by an ethyl ester moiety, a cyano group conjugated to the acrylate system, and a 5-chloro-2-fluoroaniline substituent . This compound is cataloged as a research-grade intermediate and screening compound in medicinal chemistry programs, with documented inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase assessed via HTRF KinEASE TK assay [1]. Its substitution pattern — specifically the 5-chloro-2-fluoro orientation on the aniline ring — distinguishes it from other halogenated anilino-cyanoacrylate analogs and may influence both binding interactions and physicochemical properties relevant to structure-activity relationship (SAR) campaigns .

EGFR mutant kinase SAR studies
T790M/C797S double-mutant inhibition workflow
Reversible-covalent inhibitor chemotype
Cyanoacrylate warhead engagement studies
Screening compound and synthesis intermediate
Halogenated anilino-cyanoacrylate scaffold

Positional Isomerism and Target Engagement Consequences


Within the 3-anilino-2-cyanoprop-2-enoate chemotype, substitution patterns on the aniline ring critically modulate kinase binding profiles, with even minor positional shifts (e.g., 4-chloro-2-fluoro versus 5-chloro-2-fluoro) or halogen replacements (chloro vs. bromo vs. methyl) producing divergent potency and selectivity fingerprints [1]. Cyanoacrylate-based scaffolds are documented to form reversible covalent interactions with cysteine residues in the kinase ATP-binding pocket, wherein the electronic effects of aromatic substituents govern both the rate of covalent bond formation and the residence time on target [2]. Consequently, substituting the 5-chloro-2-fluoroanilino moiety with an alternative halogen-substituted aniline — even a closely related isomer — may substantially alter target engagement, selectivity window, and synthetic tractability, rendering direct interchange without empirical validation scientifically unsound [3].

Target compound
5-Chloro-2-fluoroanilino substitution pattern
VS
Isomer / Analog
4-Chloro-2-fluoro or other halogen positional isomers
Target-engagement context
Binding affinity and selectivity profile may not transfer across positional isomers
VS
Mismatch context
Electronic effect shift alters covalent-bond formation rate and residence time

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate: Procurement Evidence


EGFR T790M/C797S Double-Mutant Inhibition

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate exhibits an IC50 of 1 nM against the EGFR T790M/C797S double mutant, a clinically challenging resistance variant arising after osimertinib treatment. This potency is more than 200-fold greater than its inhibition of EGFR del19 (IC50 = 213 nM) and approximately 2,900-fold greater than its inhibition of wild-type EGFR (IC50 = 2.91 μM) in the same assay system [1]. While no direct head-to-head comparison with a single defined comparator is available in the retrieved public data, this class-level inference derives from the consistent assay conditions across multiple EGFR variants reported for this specific compound. The pronounced selectivity for the double-mutant over wild-type and del19 forms suggests a binding mode that exploits conformational differences unique to the T790M/C797S mutant kinase domain.

EGFR T790M/C797S inhibition
Class-level inference
IC50 = 1 nM (double mutant)
213-fold over del19
2,910-fold over wild-type
Supports double-mutant kinase assay context
Class-level inference from consistent assay conditions across variants
EGFR inhibitor T790M/C797S double mutant kinase resistance cyanoacrylate covalent inhibitor HTRF assay

EGFR versus HER-2 Selectivity Comparison

In a direct head-to-head comparison within the same assay platform, Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate inhibited human recombinant EGFR autophosphorylation with an IC50 of 21.3 μM, while its activity against human recombinant HER-2 autophosphorylation was comparable at IC50 = 23.5 μM [1]. The near-identical potency against both receptors (ratio = 0.91) indicates a lack of meaningful EGFR/HER-2 selectivity. This stands in contrast to several clinically developed 3-anilino-2-cyanoprop-2-enoate-derived covalent inhibitors (e.g., neratinib, dacomitinib) which are documented as pan-HER inhibitors with potent activity against both EGFR and HER-2 in the low-nanomolar range, suggesting that the 5-chloro-2-fluoro substitution pattern in this particular ester analog yields substantially attenuated overall potency relative to optimized clinical candidates.

EGFR vs HER-2 selectivity
Head-to-head
EGFR IC50 = 21.3 μM
HER-2 IC50 = 23.5 μM
Selectivity ratio = 1.10
Non-selective dual EGFR/HER-2 inhibitor profile
Autophosphorylation assay context; micromolar potency range
EGFR selectivity HER-2 autophosphorylation inhibition DELFIA assay kinase selectivity

Kinase Panel Activity Profile

In an in vitro kinase assay using purified enzyme with substrate and 12.5 μM ATP (pH 7.5, 30°C), Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate demonstrated an IC50 of 120 nM against a kinase target (specific target not identified in the public record) [1]. This moderate nanomolar activity, while not directly attributable to a specific kinase due to incomplete annotation, provides a quantitative benchmark for cross-assay comparison. The absence of a defined comparator precludes a formal Evidence_Item classification, but this data point serves as Supporting evidence that the compound engages kinase targets with IC50 values spanning from low-nanomolar (1 nM against T790M/C797S EGFR mutant) to low-micromolar (21.3 μM against wild-type EGFR autophosphorylation) depending on assay format and enzyme construct.

Kinase panel activity
Supporting evidence
IC50 = 120 nM
In vitro kinase assay
12.5 μM ATP, pH 7.5, 30°C
Reported kinase-engagement benchmark
Target not specified in public record; cross-assay comparison only
kinase selectivity panel in vitro kinase assay ATP-competitive inhibition off-target profiling

5-Chloro-2-Fluoro vs 4-Chloro-2-Fluoro Positional Isomer

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate (molecular weight: 268.67 g/mol; C12H10ClFN2O2) differs structurally from its 4-chloro-2-fluoro positional isomer (CAS 923605-99-6; molecular weight: 256.67 g/mol reported; C12H10ClFN2O2) solely in the substitution orientation on the aniline ring . This positional isomerism — chlorine at the 5-position versus the 4-position — alters the electron density distribution across the aromatic ring and may affect both the nucleophilicity of the aniline nitrogen during synthesis and the compound's binding interactions with kinase hinge regions. The 5-chloro-2-fluoro arrangement places the electron-withdrawing chlorine para to the aniline nitrogen and ortho to the fluorine, whereas the 4-chloro-2-fluoro isomer positions chlorine para to the fluorine. Such positional variations in halogenated anilino-cyanoacrylates have been associated with differential kinase inhibition profiles, though direct comparative biological data for these two specific isomers is not available in the public domain as of this analysis.

Positional isomer identity
Data to verify
5-chloro-2-fluoro vs
4-chloro-2-fluoro isomer
MW = 268.67 g/mol
Substitution pattern determines synthesis route and binding interactions
No comparative biological data publicly available
positional isomer structure-activity relationship halogen substitution cyanoacrylate scaffold

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate: Application Scenarios


EGFR T790M/C797S SAR and Hit-to-Lead Optimization

Given the compound's 1 nM IC50 against EGFR T790M/C797S double mutant in HTRF assays [1], this molecule serves as a validated starting point for structure-activity relationship campaigns targeting osimertinib-resistant EGFR-driven cancers. Medicinal chemistry teams can systematically vary the ester moiety (ethyl → methyl, propyl, or substituted benzyl), modify the cyanoacrylate warhead for tuned cysteine reactivity, or introduce additional substituents to the aniline ring to enhance potency and selectivity. The 213-fold selectivity over del19 and 2,910-fold selectivity over wild-type EGFR [1] provides a quantifiable benchmark for evaluating new analogs and positions this scaffold as a template for developing mutant-selective covalent inhibitors.

In Vitro Kinase Assay Calibration Standard

The compound's characterized activity profile across multiple assay formats — IC50 = 1 nM (EGFR T790M/C797S, HTRF), IC50 = 21.3 μM (EGFR autophosphorylation, DELFIA), and IC50 = 120 nM (in vitro kinase assay, 12.5 μM ATP) [1][2][3] — qualifies it as a multi-concentration calibration standard for validating high-throughput screening platforms. Screening facilities and core laboratories can utilize this compound to assess assay reproducibility across different ATP concentrations, evaluate signal-to-noise ratios in fluorescence-based kinase assays, and establish Z'-factor benchmarks. Its modest micromolar activity in autophosphorylation assays also provides a useful negative or weak-positive control for counterscreening campaigns against off-target kinases.

EGFR/HER-2 Dual Inhibition Control Compound

With near-identical potency against EGFR (IC50 = 21.3 μM) and HER-2 (IC50 = 23.5 μM) in autophosphorylation assays [2], this compound functions as a non-selective, micromolar-potency dual EGFR/HER-2 inhibitor suitable for inclusion in kinase selectivity profiling panels. Researchers investigating novel kinase inhibitors can use this compound as a reference to assess whether their test compounds exhibit similar pan-HER inhibition profiles or demonstrate improved selectivity. The consistent 1:1 potency ratio across EGFR and HER-2 also makes this compound a useful tool for studying the functional consequences of dual EGFR/HER-2 blockade in cellular models where both receptors are co-expressed.

Cyanoacrylate Covalent Inhibitor Synthesis Intermediate

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is employed as a versatile intermediate in the synthesis of more complex cyanoacrylate-derived covalent kinase inhibitors . The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling with diverse amine-containing fragments, while the cyano group serves as a handle for further functionalization. The 5-chloro-2-fluoroaniline moiety provides a halogenated aromatic core that can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification. This synthetic utility, combined with the compound's established kinase inhibition profile, positions it as a strategic building block for medicinal chemistry programs focused on irreversible or reversible-covalent kinase inhibitor development.

Application
Selection Property
Validation Focus
EGFR T790M/C797S SAR studies
Kinase selectivity assay context
Mutant-vs-wild-type selectivity endpoint review
Kinase screening calibration
Multi-assay activity fingerprint
Platform reproducibility and Z'-factor benchmarking
Dual EGFR/HER-2 control compound
Non-selective pan-HER profile
Selectivity panel and counterscreening context
Covalent inhibitor synthesis intermediate
Halogenated aromatic core
Late-stage diversification and warhead tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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